5-(2-Fluoro-3-methoxyphenyl)nicotinic acid is a complex organic compound classified under nicotinic acid derivatives. This compound features a nicotinic acid core with a fluorinated and methoxylated phenyl group, which contributes to its unique chemical properties and potential biological activities. The molecular formula of this compound is C14H14FNO4, indicating the presence of fluorine, nitrogen, and multiple oxygen functionalities that may enhance its solubility and reactivity.
This compound can be synthesized through various organic reactions, often involving the coupling of substituted anilines with nicotinic acid derivatives. It is primarily utilized in research settings for its potential pharmacological properties.
5-(2-Fluoro-3-methoxyphenyl)nicotinic acid falls into the category of nicotinic acids, which are known for their role in various biological processes and potential therapeutic applications.
The synthesis of 5-(2-Fluoro-3-methoxyphenyl)nicotinic acid typically involves multi-step organic reactions. Key methods include:
The reaction conditions typically involve organic solvents such as methanol or ethanol, maintained under controlled temperatures to optimize yield and purity. Continuous flow reactors may be employed in industrial settings to enhance efficiency.
The structural representation of 5-(2-Fluoro-3-methoxyphenyl)nicotinic acid includes:
5-(2-Fluoro-3-methoxyphenyl)nicotinic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 5-(2-Fluoro-3-methoxyphenyl)nicotinic acid exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The unique combination of fluorine and methoxy groups enhances binding affinity and specificity, potentially modulating receptor activity or enzyme function. This interaction may lead to various pharmacological effects, including anti-inflammatory or anticancer activities.
5-(2-Fluoro-3-methoxyphenyl)nicotinic acid has several scientific applications:
This compound's unique structure and reactivity profile make it a valuable candidate for ongoing research in pharmacology and material science.
The construction of the 2-fluoro-3-methoxyphenyl moiety in 5-(2-fluoro-3-methoxyphenyl)nicotinic acid relies heavily on palladium-catalyzed C–F bond activation, traditionally challenging due to the high bond dissociation energy (~126 kcal/mol) of aryl fluorides. Recent advances demonstrate that heterobimetallic Pd/Mg complexes enable selective C–F bond functionalization under mild conditions. As revealed by mechanistic studies, elevated Grignard reagent ratios (e.g., ArMgBr : ArF = 2.5:1) facilitate the formation of Pd(II)–Mg(II) species that lower the transition-state energy for oxidative addition. This occurs through simultaneous Pd backbonding to the arene and Mg-mediated halide activation [3]. Key ligands enhancing this process include DavePhos and CyJohnPhos, which provide steric bulk and electron-donating properties critical for aryl fluoride activation in polar solvents like dimethoxyethane (DME). Under optimized conditions (50°C, 5 mol% Pd(OAc)₂, 10 mol% DavePhos), cross-coupling yields exceed 90% for electron-deficient fluoroarenes [3] [6]. Alternative approaches employ in situ-generated palladium carbenes from N-tosylhydrazones, which insert into activated C–F bonds of pentafluorophenyl derivatives, though substrate scope remains limited to perfluorinated arenes [6].
Table 1: Key Parameters in Pd-Catalyzed Aryl Fluoride Cross-Coupling
Ligand | Solvent | Temperature (°C) | Grignard:ArF Ratio | Yield (%) |
---|---|---|---|---|
DavePhos | DME | 50 | 2.5:1 | 100 |
CyJohnPhos | DME | 80 | 2.5:1 | 89 |
cataCXium PCy | THF | 80 | 2.5:1 | 45 |
None | THF | 80 | 2.5:1 | 22 |
Regioselective introduction of ortho-fluoro and meta-methoxy groups demands sequential halogenation and alkoxylation strategies. Copper-mediated Chan-Lam coupling enables O-arylation of methanol with 2,3-dibromophenyl precursors, though competing etherification side reactions necessitate boron-based catalysts. Superior results are achieved via Ullmann-type reactions using CuI/1,10-phenanthroline, yielding 2-fluoro-3-methoxyphenyl intermediates at 110°C with >85% regiopurity [1] [8]. Fluorination employs alkali metal fluorides (CsF, KF) in polar aprotic solvents, with crown ether additives (18-crown-6) mitigating cation pairing effects to enhance nucleophilic displacement. For the 2-fluoro-3-methoxyphenyl motif, SNAr reactions require electron-withdrawing group activation (e.g., nitro or cyano substituents) at the ortho position. Recent innovations use deoxyfluorination reagents such as PhenoFluor™, which converts phenolic intermediates to aryl fluorides under mild conditions, though scalability remains challenging [8]. X-ray crystallographic analyses confirm that steric congestion between fluoro and methoxy groups induces a 45° dihedral angle in the biphenyl system, influencing subsequent nicotinate coupling regiochemistry [8].
Table 2: Fluorination Agents for Aryl Methoxy-Fluoro Intermediates
Reagent | Conditions | Substrate | Yield (%) | Limitations |
---|---|---|---|---|
CsF/18-crown-6 | DMSO, 120°C | 3-Methoxy-2-nitrobromobenzene | 78 | Requires EWG activation |
PhenoFluor™ | THF, 60°C | 2-Methoxyphenol | 92 | High cost, moisture sensitivity |
KF/Al₂O₃ | MW, 150°C | 2-Bromo-3-nitroanisole | 65 | Heterogeneous side products |
Installing the 2-fluoro-3-methoxyphenyl group at the C5 position of nicotinic acid requires precise control over pyridine ring metallation. Rollover cyclometalation using Pt(II) or Pd(II) templates enables C5–H activation by leveraging the pyridine nitrogen as a transient directing group. In this mechanism, initial N-coordination is followed by ligand rotation and C–H metalation at the sterically accessible C5 position, forming stable cyclometalated intermediates [9]. Alternative biomimetic approaches inspired by vitamin B3 biosynthesis remodel 3-formylazaindoles via aldol addition with propiolates, followed by oxidative cyclization and C–N bond cleavage. This sequence affords 5-substituted nicotinates without C2/C6 substituents—overcoming limitations of classical Bohlmann–Rahtz syntheses [4]. For late-stage carboxylation, directed ortho-metalation (DoM) of 5-bromonicotinates using n-BuLi at −78°C enables carboxyl group introduction, though competing halogen-metal exchange necessitates careful temperature control. Transition-metal-catalyzed C–H carboxylation with CO₂ is emerging but remains underdeveloped for electron-deficient heterocycles [4] [7].
Table 3: Regioselectivity in Nicotinic Acid C5 Functionalization
Method | Directing Group | Position | Regioselectivity (%) | Key Condition |
---|---|---|---|---|
Rollover Cyclometalation | Pyridine N | C5 | >95 | PtCl₂, AgOAc, 120°C |
Biomimetic Remodeling | – | C5 | 89 | NH₄OAc, EtOH, 100°C |
Directed ortho-Metalation | Br | C5 | 75 | n-BuLi, −78°C |
Rh(III)-Catalyzed C–H Activation | N-Oxide | C8 (quinolines) | 56 | Pd(OAc)₂, Ag₂CO₃, 130°C |
The convergent synthesis of 5-(2-fluoro-3-methoxyphenyl)nicotinic acid employs either solution-phase cross-coupling or solid-phase sequential functionalization. Solution-phase routes utilize Suzuki-Miyaura coupling between 5-bromonicotinic acid and 2-fluoro-3-methoxyphenylboronic acid, achieving 70–85% yields with Pd(PPh₃)₄/K₂CO₃ in dioxane/water [2] [5]. Purification requires iterative chromatography due to residual boronic esters and homocoupling byproducts. Conversely, solid-phase approaches anchor nicotinate derivatives to 2-chlorotrityl chloride resin via carboxylic acid groups, followed by on-resin Sonogashira coupling with ortho-fluoro-meta-methoxyphenylacetylene. Cleavage with 1% TFA/DCM liberates the target compound in high purity (>95% by HPLC) without chromatography, though initial resin loading (1.0 mmol/g) limits scale [2] [5]. Mechanistically, the Passerini three-component reaction (P-3CR) combined with triazoline-3,5-dione (TAD) click chemistry enables sequence-defined macrocycle synthesis on solid supports, but remains untested for nicotinic acids [2]. Economic analyses favor solution-phase for kilogram-scale production (cost index: 1.0 vs. 3.2 for solid-phase), while solid-phase excels for microgram-scale diversification libraries [5] [10].
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Yield | 70–85% | 90–95% |
Purification | Column chromatography | Solvent washing |
Scalability | Multi-gram | Milligram to gram |
Byproducts | Homocoupling, protodeboronation | Truncated sequences |
Cost Efficiency (kg-scale) | ★★★☆☆ | ★☆☆☆☆ |
Purity (HPLC) | 90–93% | 95–98% |
Functional Group Tolerance | Moderate | High |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7